molecular formula C10H10O3S B3054958 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid CAS No. 62591-01-9

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid

Cat. No. B3054958
CAS RN: 62591-01-9
M. Wt: 210.25 g/mol
InChI Key: SCDRFFVQCMNORR-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid” is a chemical compound with the CAS number 62591-01-9 . It is also known as "1,4-Benzoxathiin-2-acetic acid,2,3-dihydro" .


Synthesis Analysis

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives, which includes “2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid”, involves several methods. These include the intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid” is characterized by spectroscopic techniques such as FTIR, H 1 NMR, C 13 NMR and Mass .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid” include intermolecular cyclization, cyclizations, cycloadditions, ring contractions and expansions, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid” include its molecular weight, which is 210.25 . More detailed properties such as density, boiling point, and melting point are not provided in the retrieved sources .

Scientific Research Applications

Anticancer Agents

2,3-Dihydrobenzoxathiine derivatives, including “2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid”, have been used as anticancer agents . They have shown potential in the treatment of various types of cancer.

Artificial Sweeteners

These compounds have also been used as artificial sweeteners . They can provide a sweet taste without the calories of sugar, making them useful in diet and low-calorie food products.

Estrogenic Agents

2,3-Dihydrobenzoxathiine derivatives have been used as estrogenic agents . They can mimic the effects of estrogen in the body, which can be beneficial in certain medical conditions.

Antioxidants

These compounds have antioxidant properties . Antioxidants help protect the body’s cells from damage caused by free radicals, which are harmful molecules that can lead to various health problems.

Serotonin (5-HT 2C) Inhibitors

2,3-Dihydrobenzoxathiine derivatives have been used as serotonin (5-HT 2C) inhibitors . They can help regulate mood, appetite, and sleep by affecting the levels of serotonin, a neurotransmitter in the brain.

Antimycotic Agents

These compounds have been used as antimycotic agents . They can help treat fungal infections by inhibiting the growth of fungi.

α- or β-blocking Agents

The chiral motif of 2,3-dihydro-1,4 benzodioxane is widely used in various biologically active natural products and therapeutic agents with crucial biological activity . Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .

Affinities towards Serotonin Receptors

Some of these compounds have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns . This makes them potentially useful in the treatment of these conditions.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzoxathiin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c11-10(12)5-7-6-14-9-4-2-1-3-8(9)13-7/h1-4,7H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDRFFVQCMNORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628134
Record name (2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62591-01-9
Record name (2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
Reactant of Route 3
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
Reactant of Route 4
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
Reactant of Route 6
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid

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